molecular formula C15H15F3N4O3S B2979197 N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034364-45-7

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2979197
CAS RN: 2034364-45-7
M. Wt: 388.37
InChI Key: VVLXYUAUDSFNIP-UHFFFAOYSA-N
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Description

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15F3N4O3S and its molecular weight is 388.37. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activities

The synthesis and characterization of derivatives related to this compound have been explored for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study presented the synthesis of novel derivatives that were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These investigations revealed that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, suggesting their potential development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Antitumor Evaluation and Molecular Docking

Another significant area of research involves the synthesis of novel derivatives for antitumor evaluation, molecular modeling, and quantitative structure–activity relationship (QSAR) studies. A study synthesized novel derivatives and evaluated their cytotoxic activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. The study highlighted compounds showing significant cytotoxic activity, underscoring their potential for further development as anticancer agents (Łukasz Tomorowicz et al., 2020).

Conformational Studies

Research has also delved into the conformational differences in derivatives of this compound, contributing to a better understanding of their biological activity. A study reported the crystal structures of compounds used in antileishmania studies, revealing significant differences in the conformations adopted by these molecules in the solid state. These findings have implications for the design and development of new drugs with enhanced activity (J. C. Borges et al., 2014).

Herbicidal Activity

The compound's derivatives have also been investigated for herbicidal activity. Research in this area has identified new groups of compounds with post-emergence activity on dicotyledonous weed species, offering new avenues for the development of herbicides (J. Eussen et al., 1990).

properties

IUPAC Name

N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O3S/c1-11-10-14-21(8-9-22(14)20-11)7-6-19-26(23,24)13-5-3-2-4-12(13)25-15(16,17)18/h2-5,8-10,19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLXYUAUDSFNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.